molecular formula C21H25N3O B2392669 N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide CAS No. 872347-66-5

N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Cat. No.: B2392669
CAS No.: 872347-66-5
M. Wt: 335.451
InChI Key: JBDPFVDFISLLNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of “N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide” is complex and detailed. The structure is determined by various factors including the arrangement of atoms, the type of bonds between the atoms, and the overall shape of the molecule .


Chemical Reactions Analysis

The benzimidazole moiety can undergo various chemical reactions. For instance, reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is going to occur at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. The FTIR transmittance spectra of the compound plotted in the wavenumber range 4000-600 cm-1 displayed peaks at 3309 cm-1, assigned as asymmetric and symmetric stretching modes of N-H of the compound .

Scientific Research Applications

Anticonvulsant Applications

Research on the design, synthesis, and biological evaluation of hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides shows promising applications in epilepsy treatment. These compounds exhibit broad spectra of activity across preclinical seizure models, offering potential as new hybrid anticonvulsant agents with better safety profiles compared to existing antiepileptic drugs (Kamiński et al., 2015).

Antibacterial and Anticancer Applications

Studies on dinuclear silver(I)–N-heterocyclic carbene complexes derived from bis-benzimidazolium salts have demonstrated antibacterial activities against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents. Additionally, these complexes exhibit anticancer properties, suggesting their utility in cancer treatment (Haziz et al., 2016).

Catalytic Applications

The synthesis and solubility studies of ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate, derived from similar chemical structures, indicate their potential as solvents in various chemical reactions. These ionic liquids can enhance the efficiency and selectivity of catalytic processes, offering environmental and operational benefits (Xiao-fe, 2014).

Corrosion Inhibition

Research into the corrosion properties of metals in dicyanamide-based ionic liquids, which share structural elements with the specified compound, suggests their application as corrosion inhibitors. These studies provide insights into the selection of materials and conditions to mitigate corrosion in industrial applications (Wang et al., 2014).

Properties

IUPAC Name

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-4-7-20(25)22-16(3)21-23-18-8-5-6-9-19(18)24(21)14-17-12-10-15(2)11-13-17/h5-6,8-13,16H,4,7,14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDPFVDFISLLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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